molecular formula C7HCl4NS B1302297 2,3,5,6-Tetrachlorophenyl isothiocyanate CAS No. 22133-95-5

2,3,5,6-Tetrachlorophenyl isothiocyanate

Cat. No.: B1302297
CAS No.: 22133-95-5
M. Wt: 273 g/mol
InChI Key: DWJBOECIDDLGFI-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorophenyl isothiocyanate is an organic compound with the molecular formula C7HCl4NS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachlorophenyl isothiocyanate typically involves the reaction of 2,3,5,6-tetrachlorophenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction can be represented as follows:

[ \text{2,3,5,6-Tetrachlorophenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

This reaction is usually performed in an inert solvent such as dichloromethane, and the reaction mixture is kept at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachlorophenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachlorophenyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea derivatives. This modification can inhibit enzyme activity and alter protein function. The compound’s antimicrobial and anticancer properties are attributed to its ability to disrupt cellular processes by modifying key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrachlorophenyl isothiocyanate is unique due to its high reactivity and the presence of four chlorine atoms, which enhance its electrophilic nature. This makes it a valuable reagent in organic synthesis and a potent compound in biological studies. Its ability to form stable thiourea derivatives with proteins and other nucleophiles sets it apart from other isothiocyanates .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJBOECIDDLGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375225
Record name 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22133-95-5
Record name 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22133-95-5
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